molecular formula C24H23ClFN5O4 B2528570 N-(3-chloro-4-methoxyphenyl)-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide CAS No. 1189506-72-6

N-(3-chloro-4-methoxyphenyl)-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide

Cat. No. B2528570
M. Wt: 499.93
InChI Key: FESKTTCGUSZOPU-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including an amide group (CONH2), a methoxy group (OCH3), a fluorobenzyl group (C6H4F), and a pyrazolopyrimidinone group (a nitrogen-containing heterocyclic compound).



Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the pyrazolopyrimidinone core, followed by the addition of the various substituents through reactions such as nucleophilic substitution, amidation, and alkylation.



Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The compound would likely exhibit a combination of aromatic and non-aromatic character, with the potential for hydrogen bonding due to the presence of the amide group.



Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the amide group could undergo hydrolysis in the presence of an acid or base to form a carboxylic acid and an amine. The methoxy group could potentially be cleaved by strong acids, and the pyrazolopyrimidinone ring could undergo reactions at the nitrogen atoms.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of the various functional groups. It would likely be a solid at room temperature, and its solubility would depend on factors such as polarity and the presence of hydrogen bonding sites.


Scientific Research Applications

Anticancer Activity

One area of application for this compound is in the development of anticancer agents. The synthesis and in vitro cytotoxic activity of certain derivatives related to this compound have been tested against 60 cancer cell lines, showing appreciable cancer cell growth inhibition against several types of cancer cells, including lung, breast, and CNS cancer cells. This highlights its potential as a scaffold for developing new anticancer drugs (Al-Sanea et al., 2020).

Radiolabeling and Imaging Applications

Another significant application is in radiolabeling for imaging purposes. Derivatives of this compound have been synthesized and used as radioligands for imaging the translocator protein (18 kDa) with positron emission tomography (PET), indicating its usefulness in neuroimaging and potentially in diagnosing neurodegenerative disorders (Dollé et al., 2008).

Synthesis of Novel Derivatives for Biological Evaluation

Research efforts have also been directed towards synthesizing novel derivatives of this compound to explore their biological activities. For instance, novel fluoro-substituted derivatives have shown anti-lung cancer activity, suggesting the versatility of this compound's structure for generating new therapeutic molecules with potential anticancer properties (Hammam et al., 2005).

Coordination Complexes and Antioxidant Activity

Furthermore, coordination complexes constructed from pyrazole-acetamide derivatives, closely related to this compound, have been studied for their antioxidant activity. These studies provide insights into the compound's potential use in developing antioxidants, which are crucial in managing oxidative stress-related diseases (Chkirate et al., 2019).

Antipsychotic Potential

Additionally, derivatives of this compound have been evaluated for their potential antipsychotic properties. This highlights the compound's potential application in developing new treatments for psychiatric disorders, further underscoring its versatility and significance in medicinal chemistry research (Wise et al., 1987).

Safety And Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. The exact hazards would depend on factors such as reactivity, toxicity, and volatility, which are not known without specific information about the compound.


Future Directions

The potential applications and future directions for this compound would depend on its biological activity and physical and chemical properties. It could potentially be explored for use in areas such as pharmaceuticals, agrochemicals, or materials science, among others.


Please note that this is a general analysis based on the structure of the compound, and the actual properties and reactions may vary. For a more accurate analysis, more specific information or experimental data would be needed.


properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-[1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23ClFN5O4/c1-4-31-22-21(14(2)28-31)29(13-20(32)27-17-9-10-19(35-3)18(25)11-17)24(34)30(23(22)33)12-15-5-7-16(26)8-6-15/h5-11H,4,12-13H2,1-3H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FESKTTCGUSZOPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)N(C(=O)N(C2=O)CC3=CC=C(C=C3)F)CC(=O)NC4=CC(=C(C=C4)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClFN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-methoxyphenyl)-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide

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